molecular formula C23H21N5O2 B2635127 4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 941914-89-2

4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B2635127
CAS No.: 941914-89-2
M. Wt: 399.454
InChI Key: YYTCIQSYPLRCJH-UHFFFAOYSA-N
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Description

The compound “6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a complex organic molecule. It contains several functional groups and rings, including a 3,4-dihydroquinolin-2-one, a pyrazolo[3,4-d]pyridazin-7(6H)-one, and a phenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps and require careful control over the reaction conditions. For instance, the synthesis of 3,4-dihydroquinolin-2-ones has been achieved through oxone-mediated direct arylhydroxylation of activated alkenes . The products were controlled by adjusting the structure of the starting alkenes .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The 3,4-dihydroquinolin-1(2H)-yl group is a bicyclic structure with a nitrogen atom in one of the rings . The pyrazolo[3,4-d]pyridazin-7(6H)-one group is a tricyclic structure with two nitrogen atoms in one ring and one nitrogen atom in another .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the 3,4-dihydroquinolin-2-one group could potentially undergo reactions at the carbonyl group or the nitrogen atom . The pyrazolo[3,4-d]pyridazin-7(6H)-one group could also undergo reactions at the nitrogen atoms or the carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of multiple nitrogen atoms and a carbonyl group could potentially make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Antioxidant Applications

  • Antioxidants in Lubricating Greases : Quinolinone derivatives, similar in structure to the requested chemical, have shown potential as antioxidants in lubricating greases. Their antioxidant efficiency was evaluated using specific ASTM standards, indicating their practical applications in industrial lubricants (Hussein, Ismail, & El-Adly, 2016).

  • Antioxidant Evaluation in Pyrazolopyridine Derivatives : Pyrazolopyridine derivatives, which share structural similarities with the queried chemical, were synthesized and screened for antioxidant properties. Some of these compounds exhibited promising antioxidant activities, highlighting their potential in related applications (Gouda, 2012).

Chemical Synthesis and Applications

  • Synthesis of Pyrazolopyridine Derivatives : The synthesis of various pyrazolopyridine derivatives, related to the chemical , was conducted for potential use in different chemical applications. These processes involved various chemical reactions and characterizations, showcasing the versatility of such compounds in synthetic chemistry (Jelen et al., 1991).

  • Electrochromic Applications : A study focused on synthesizing novel electron acceptors derived from pyridazinone structures for use in electrochromic devices. These compounds demonstrated potential in creating devices with reversible color changes, indicating their applications in electronic and display technologies (Cho et al., 2015).

Biological and Pharmaceutical Applications

  • Antimalarial Potential : Some novel quinoline-pyrazolopyridine derivatives, structurally related to the requested compound, were synthesized and evaluated for their antimalarial potential. Certain derivatives showed potent activity against Plasmodium falciparum, indicating their potential in antimalarial drug development (Saini, Jain, Kumar, & Jain, 2016).

  • Aldose Reductase Inhibitors : Isoxazolo-pyridazin-7-(6H)-one and its derivatives were studied as potential aldose reductase inhibitors. Some compounds in this category showed inhibitory properties comparable to existing drugs, suggesting their use in treating complications related to diabetes (Costantino et al., 1999).

Textile Industry Applications

  • Disperse Dyes for Polyester Fabrics : Pyrazolopyridazine derivatives were applied to polyester fibers as disperse dyes. These compounds provided various hues from orange-yellow to orange-red, demonstrating their utility in the textile industry for fabric coloring (Deeb, El-Hossami, & Abdelgawad, 2014).

Future Directions

Future research could focus on further elucidating the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying the compound’s reactivity and mechanism of action, and exploring its potential uses in various fields .

Properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-16-19-14-24-28(18-10-3-2-4-11-18)22(19)23(30)27(25-16)15-21(29)26-13-7-9-17-8-5-6-12-20(17)26/h2-6,8,10-12,14H,7,9,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTCIQSYPLRCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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